molecular formula C8H10N4O2 B13700893 1-(3-Methyl-2-nitrophenyl)guanidine

1-(3-Methyl-2-nitrophenyl)guanidine

Cat. No.: B13700893
M. Wt: 194.19 g/mol
InChI Key: UTMVYAYHPPMRKU-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-nitrophenyl)guanidine is a substituted aryl guanidine derivative characterized by a guanidine group (-NH-C(=NH)-NH₂) attached to a phenyl ring bearing a nitro (-NO₂) group at the ortho (2nd) position and a methyl (-CH₃) group at the meta (3rd) position. Guanidines are known for their strong basicity due to resonance stabilization of the protonated form, and substituents like nitro and methyl groups significantly influence electronic, steric, and solubility characteristics .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3-methyl-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O2/c1-5-3-2-4-6(11-8(9)10)7(5)12(13)14/h2-4H,1H3,(H4,9,10,11)

InChI Key

UTMVYAYHPPMRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions, often in the presence of a base like sodium hydroxide, and proceeds through the formation of an intermediate thiourea derivative, which is then converted to the desired guanidine compound.

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs large-scale batch or continuous processes. These methods may utilize automated systems for precise control of reaction conditions, ensuring high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group results in 1-(3-Methyl-2-aminophenyl)guanidine.

    Substitution: Depending on the nucleophile used, various substituted guanidines can be formed.

Scientific Research Applications

1-(3-Methyl-2-nitrophenyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor or DNA minor groove binder.

    Industry: Utilized in the development of organocatalysts and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-nitrophenyl)guanidine involves its ability to interact with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. For example, it may enhance the release of acetylcholine following a nerve impulse, similar to other guanidines . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, affecting muscle function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Notable Properties
1-(3-Methyl-2-nitrophenyl)guanidine 2-NO₂, 3-CH₃ ~195.18 (estimated) Predicted high basicity; methyl group may enhance lipophilicity and steric effects
1-(3-Nitrophenyl)guanidine nitrate 3-NO₂ 243.18 Nitrate salt form; nitro group lowers pKa, enhancing solubility in polar solvents
1-(2,4-Xylyl)guanidine 2-CH₃, 4-CH₃ ~177.23 Dual methyl groups increase hydrophobicity; blocks NaV1.4 gating pores (1–5 mM)
2-[(2-Nitrophenyl)methylideneamino]guanidine 2-NO₂ (Schiff base) 207.19 Conjugated imine structure; potential for chelation and redox activity
1-(5-Chloro-2-pyridinyl)guanidine 5-Cl (pyridine ring) ~170.62 Heteroaromatic system; pKa prediction errors highlight electronic effects

Key Observations:

  • Nitro Group Effects: The ortho-nitro group in this compound is electron-withdrawing, reducing basicity (lower pKa) compared to non-nitro analogs.
  • Comparison to 1-(2,4-Xylyl)guanidine : The absence of a second methyl group in the target compound may reduce hydrophobic interactions but mitigate steric hindrance, allowing better access to binding pockets .
Ion Channel Modulation

Guanidine derivatives are prominent as ion channel modulators. For example:

  • 1-(2,4-Xylyl)guanidine : Blocks NaV1.4 gating pore currents at 1–5 mM without affecting sodium channel function, suggesting specificity for voltage-sensor domains .
  • DiMeGdn (Dimethylguanidine) : Exhibits rapid kinetics and high potency in inhibiting Kv channels, likely by disrupting protein-lipid interfaces .

The nitro group in this compound may enable π-π stacking or hydrogen bonding with aromatic residues in ion channels, while the methyl group could stabilize hydrophobic interactions. However, its larger size compared to DiMeGdn might slow kinetics .

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